2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by chlorination and carboxylation reactions. One common method includes:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Chlorination: The protected amino compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino compound, which can then interact with enzymes or receptors in biological systems. The chlorobenzoic acid moiety may also contribute to its activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl protection.
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a chlorobenzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
179637-26-4 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
3-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-8-4-7-11(14(18)19)13(12)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
JJHGZFFLDNBALH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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